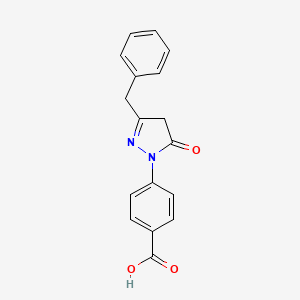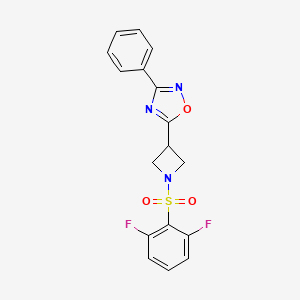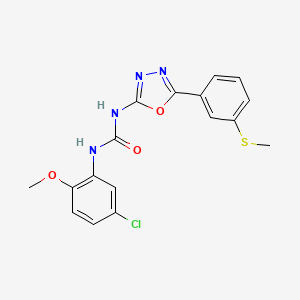![molecular formula C12H17NO B2711707 2-[(3-Methylphenyl)amino]cyclopentan-1-ol CAS No. 1184616-48-5](/img/structure/B2711707.png)
2-[(3-Methylphenyl)amino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-Methylphenyl)amino]cyclopentan-1-ol” is a complex organic molecule. It contains a total of 35 bonds, including 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylphenyl)amino]cyclopentan-1-ol” is quite intricate. It includes a cyclopentanol core, which is a five-membered ring with one alcohol group. Attached to this core is an amino group that is further connected to a 3-methylphenyl group . This structure suggests that the compound may have interesting chemical properties and reactivity.Chemical Reactions Analysis
While specific chemical reactions involving “2-[(3-Methylphenyl)amino]cyclopentan-1-ol” are not available, ethers like this compound generally undergo cleavage reactions in the presence of strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Scientific Research Applications
Anticancer Properties
- Synthesis and Cytotoxicity of Schiff Base Organotin(IV) Complexes: Schiff base organotin(IV) complexes, including those synthesized from compounds like 2-[(3-Methylphenyl)amino]cyclopentan-1-ol, have been studied for their anticancer properties. They demonstrate significant cytotoxicity against various human tumor cell lines, suggesting potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
RNA Methylation and Transport
- Inhibition of RNA Methylation: Cycloleucine, a compound related to 2-[(3-Methylphenyl)amino]cyclopentan-1-ol, has been observed to inhibit RNA methylation in infected chicken embryo fibroblasts. This inhibition affects the methylation of poly(A)+ RNA and impacts the transport and utilization of ribosomal RNA, pointing to potential applications in RNA research (Dimock & Stoltzfus, 1979).
Inhibitory Effects on Enzymatic Synthesis
- Inhibition of S-adenosyl-L-methionine Synthesis: Research indicates that certain structural and conformational analogues of 2-[(3-Methylphenyl)amino]cyclopentan-1-ol, like 1-aminocyclopentane-1-carboxylic acid (cycloleucine), can inhibit the synthesis of S-adenosyl-L-methionine. Such inhibitory effects depend on ring size and substituent modifications, suggesting applications in enzymatic and biochemical studies (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Potential in Biofuel Production
- Biofuel Applications: Studies have shown that engineered microorganisms can produce 2-methylpropan-1-ol, a compound related to 2-[(3-Methylphenyl)amino]cyclopentan-1-ol, as a potential biofuel. This demonstrates the broader potential of similar compounds in the field of renewable energy and biofuel technology (Bastian et al., 2011).
Research in Amino Acid Analogues
- Study of Amino Acid Analogues: The compound 1-amino-2-phenylcyclopentane-1-carboxylic acid, an analogue of phenylalanine and structurally related to 2-[(3-Methylphenyl)amino]cyclopentan-1-ol, has been studied for its conformational preferences. Such research has implications in understanding amino acid structures and their analogues, which can be applied in protein and peptide chemistry (Casanovas et al., 2008).
Applications in Chemical Synthesis
- Synthesis of S1P1 Receptor Agonists: Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, similar to 2-[(3-Methylphenyl)amino]cyclopentan-1-ol, is used as an intermediate in the synthesis of S1P1 receptor agonists. This highlights the compound's role in the synthesis of biologically active molecules, particularly in medicinal chemistry (Wallace et al., 2009).
Antitumor Drug Development
- Development of Antitumor Drugs: The synthesis of novel 2-(4-aminophenyl)benzothiazoles, structurally related to 2-[(3-Methylphenyl)amino]cyclopentan-1-ol, has been explored for their antitumor properties. Their efficacy in inhibiting tumor growth in preclinical models points to potential applications in cancer therapy (Bradshaw et al., 2002).
properties
IUPAC Name |
2-(3-methylanilino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-5-10(8-9)13-11-6-3-7-12(11)14/h2,4-5,8,11-14H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJEGZMIRVXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)amino]cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2711626.png)



![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)
![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)
![N-(4-chlorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711637.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2711641.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711642.png)

